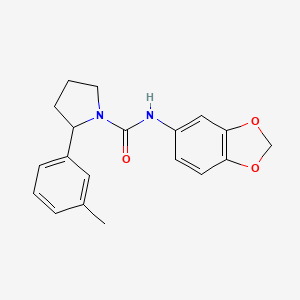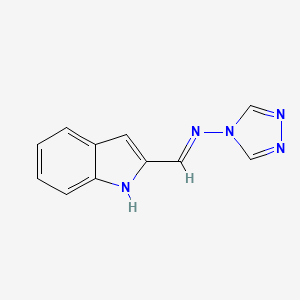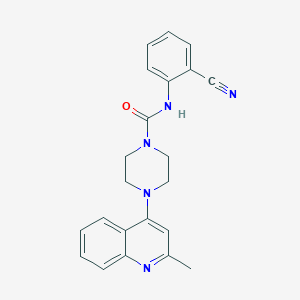
2-chloro-6-fluorobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluorobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ClFB and has a chemical formula of C15H11ClF2N2O. ClFB belongs to the family of hydrazones and has a molecular weight of 308.71 g/mol. The purpose of
作用機序
The mechanism of action of ClFB is not well understood. However, it is believed that ClFB acts as a chelating agent and forms complexes with metal ions. The metal complexes of ClFB have been shown to exhibit various biological activities, including anticancer, antibacterial, and antifungal activities.
Biochemical and Physiological Effects
ClFB has been shown to exhibit various biochemical and physiological effects. The metal complexes of ClFB have been shown to exhibit significant cytotoxicity against various cancer cell lines. The metal complexes of ClFB have also been shown to exhibit antibacterial and antifungal activities. The metal complexes of ClFB have been studied for their potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
実験室実験の利点と制限
One of the significant advantages of ClFB is its potential applications in the synthesis of metal complexes. The metal complexes of ClFB have been shown to exhibit various biological activities, including anticancer, antibacterial, and antifungal activities. However, one of the limitations of ClFB is its toxicity. ClFB is toxic, and caution should be taken when handling this compound.
将来の方向性
There are various future directions for the study of ClFB. One of the significant future directions is the synthesis of new metal complexes of ClFB and their potential applications in drug delivery systems and imaging agents. The metal complexes of ClFB can also be studied for their potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Additionally, the mechanism of action of ClFB can be further studied to understand its biological activities better.
合成法
ClFB can be synthesized using various methods, including the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. Other methods of synthesis include the reaction of 2-chloro-6-fluorobenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate and glacial acetic acid.
科学的研究の応用
ClFB has been extensively studied for its potential applications in scientific research. One of the significant applications of ClFB is its use as a ligand in metal complexes. The metal complexes of ClFB have been used in various fields, including catalysis, electrochemistry, and material science. The metal complexes of ClFB have also been studied for their potential applications in drug delivery systems and as imaging agents.
特性
IUPAC Name |
(3E)-3-[(E)-(2-chloro-6-fluorophenyl)methylidenehydrazinylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-11-5-3-6-12(17)10(11)8-18-20-14-9-4-1-2-7-13(9)19-15(14)21/h1-8H,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFRFWPPFBTNAU-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=C(C=CC=C3Cl)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\N=C\C3=C(C=CC=C3Cl)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)


![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6097875.png)
![(3-cyclopentylpropyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6097876.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6097894.png)
![1-[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6097919.png)
![N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6097920.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6097922.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B6097923.png)